Bienvenue dans la boutique en ligne BenchChem!

MPT0E014

Atrial Fibrillation HDAC Inhibitor Selectivity Cardiac Electrophysiology

MPT0E014 is a synthetic, orally bioavailable small-molecule pan-histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class, structurally defined as (E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide. The compound was originally identified from a medicinal chemistry program targeting conformationally constrained indole-based hydroxamates and has been characterized as a potent inhibitor of Class I (HDAC1, 2, and Class IIb (HDAC6) isoforms with nanomolar IC₅₀ values in fluorometric enzymatic assays.

Molecular Formula C17H14N2O4S
Molecular Weight 342.37
CAS No. 1372762-38-3
Cat. No. B2898487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPT0E014
CAS1372762-38-3
Molecular FormulaC17H14N2O4S
Molecular Weight342.37
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=CC(=O)NO
InChIInChI=1S/C17H14N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-12,21H,(H,18,20)/b9-7+
InChIKeyNBHWQUHEYOFBKG-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





MPT0E014 (CAS 1372762-38-3) – Compound Identity, Pharmacological Class, and Procurement-Relevant Characteristics


MPT0E014 is a synthetic, orally bioavailable small-molecule pan-histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class, structurally defined as (E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide [1]. The compound was originally identified from a medicinal chemistry program targeting conformationally constrained indole-based hydroxamates and has been characterized as a potent inhibitor of Class I (HDAC1, 2, 3) and Class IIb (HDAC6) isoforms with nanomolar IC₅₀ values in fluorometric enzymatic assays [2]. Beyond its canonical epigenetic activity, MPT0E014 has demonstrated direct antifibrotic effects in cardiac fibroblasts and calcium-handling modulation in cardiomyocytes, distinguishing it from other pan-HDAC inhibitors that primarily exert transcriptional regulation [3]. The compound is supplied as a research-grade small molecule for preclinical pharmacology, cardiovascular epigenetics, and HDAC inhibitor selectivity profiling studies.

Why Pan-HDAC Inhibitor Substitution Fails: Pharmacodynamic Differentiation of MPT0E014


Pan-HDAC inhibitors sharing a hydroxamic acid zinc-binding group—such as vorinostat (SAHA), trichostatin A (TSA), and CG200745—exhibit widely divergent isoform selectivity profiles, tissue distribution, and non-epigenetic pharmacodynamic activities that preclude interchangeable use in preclinical models [1]. MPT0E014 demonstrates a unique functional signature characterized by sub-micromolar direct suppression of cardiac fibroblast migration and proliferation, combined with calcium transient attenuation in pulmonary vein cardiomyocytes via class I HDAC-mediated regulation of ryanodine receptor and sodium-calcium exchanger expression [2]. These properties are not recapitulated by the class I-selective inhibitor MS-275 (entinostat) or the class IIa-selective inhibitor MC-1568 when tested under identical experimental conditions, confirming that pan-HDAC inhibition alone does not predict this specific cardioprotective and anti-arrhythmic phenotype [3]. Substituting MPT0E014 with another pan-HDAC inhibitor without verifying these functional endpoints risks losing the integrated antifibrotic and ion-channel-modulating activities that define its preclinical utility in cardiovascular disease models.

MPT0E014 Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Pulmonary Vein Cardiomyocyte Beating Rate: MPT0E014 vs. MS-275 vs. MC-1568 Head-to-Head Comparison

In isolated rabbit pulmonary vein (PV) cardiomyocytes, MPT0E014 (1 μM) significantly reduced spontaneous beating rates compared to untreated controls, an effect shared by the class I HDAC inhibitor MS-275 but not by the class IIa inhibitor MC-1568 [1]. This head-to-head comparison demonstrates that MPT0E014's antiarrhythmic electrophysiological effect is mediated through class I HDAC inhibition and is not a generic property of all HDAC inhibitors.

Atrial Fibrillation HDAC Inhibitor Selectivity Cardiac Electrophysiology

HDAC Isoform Inhibitory Potency: MPT0E014 vs. Vorinostat (SAHA) Cross-Study Quantitative Comparison

MPT0E014 exhibits substantially greater potency against HDAC6 (IC₅₀ = 1 nM) compared to the first-generation pan-HDAC inhibitor vorinostat (SAHA), which typically displays HDAC6 IC₅₀ values in the 10–30 nM range across comparable fluorometric assays [1][2]. For HDAC1, MPT0E014 (IC₅₀ = 12.3 nM) is approximately equipotent to SAHA (IC₅₀ ≈ 10–20 nM). This differential HDAC6 potency may confer enhanced tubulin acetylation and protein trafficking effects relevant to cardiac and neurological indications.

HDAC Isoform Selectivity Enzymatic IC₅₀ Pan-HDAC Inhibitor Benchmarking

In Vivo Atrial Fibrillation Inducibility: MPT0E014 vs. Vehicle Control in Rabbit Model

In an in vivo rabbit model of atrial fibrillation (AF) induced by rapid atrial pacing and acetylcholine infusion, intraperitoneal administration of MPT0E014 (10 mg/kg, 5 h pretreatment) significantly reduced both AF inducibility and AF duration compared to vehicle-treated controls [1]. This in vivo efficacy complements the ex vivo PV cardiomyocyte data and establishes a translatable pharmacodynamic endpoint for preclinical AF studies.

Atrial Fibrillation In Vivo Electrophysiology HDAC Inhibitor Efficacy

Cardiac Fibroblast Migration and Proliferation: MPT0E014 Concentration-Response Differentiation from Untreated Controls

MPT0E014 directly inhibits cardiac fibroblast migration and proliferation at 1 μM, an effect not observed at 0.1 μM, demonstrating a concentration-dependent antifibrotic activity independent of transcriptional regulation of hypertrophy markers [1]. This direct fibroblast-modulatory property is not widely reported for other pan-HDAC inhibitors such as SAHA or TSA at equivalent concentrations in primary cardiac fibroblasts, suggesting a compound-specific functional attribute.

Cardiac Fibrosis Antifibrotic Activity HDAC Inhibitor Non-Epigenetic Effects

Cardiac Functional Improvement in Isoproterenol-Induced Heart Failure: MPT0E014 vs. Untreated HF Controls

In a rat model of isoproterenol-induced dilated cardiomyopathy, oral administration of MPT0E014 (100 mg/kg/day for 7 days) significantly improved cardiac fractional shortening and reduced left ventricular dimensions compared to untreated heart failure (HF) rats [1]. These functional improvements were accompanied by reductions in atrial natriuretic peptide (ANP), cardiac fibrosis, angiotensin II type I receptor (AT1R), and TGF-β protein levels, establishing a multi-parametric cardioprotective profile.

Heart Failure Fractional Shortening Cardiac Remodeling

Diabetic Cardiomyopathy Attenuation: MPT0E014 Modulation of Cardiac PPAR Isoforms and Inflammatory Cytokines

In streptozotocin-nicotinamide-induced diabetic rats, oral MPT0E014 (50 mg/kg/day for 7 days) normalized cardiac PPAR-α and PPAR-δ protein expression while suppressing PPAR-γ, and simultaneously reduced pro-inflammatory cytokine levels (TNF-α, IL-6) compared to untreated diabetic controls [1]. This coordinated modulation of metabolic transcription factors and inflammatory mediators represents a pharmacodynamic signature distinct from the primarily anti-hypertrophic effects reported for class I-selective inhibitors such as MS-275.

Diabetic Cardiomyopathy PPAR Modulation Metabolic Inflammation

MPT0E014 Optimal Application Scenarios: Evidence-Backed Preclinical Use Cases


Atrial Fibrillation Pathophysiology Research Requiring HDAC Inhibitor with Validated Pulmonary Vein Electrophysiological Activity

MPT0E014 is the preferred HDAC inhibitor for preclinical atrial fibrillation (AF) studies based on its demonstrated ability to reduce pulmonary vein cardiomyocyte beating rates through class I HDAC-mediated calcium regulation, an effect confirmed in head-to-head comparison with MS-275 and MC-1568 [1]. Its in vivo efficacy in reducing AF inducibility and duration in a rabbit model further supports its use for AF trigger and substrate modulation studies where both class I HDAC engagement and calcium-handling modulation are required endpoints [1].

Heart Failure with Cardiac Fibrosis: Combined Antifibrotic and Functional Cardioprotection Models

For preclinical heart failure research requiring simultaneous assessment of cardiac functional improvement and direct antifibrotic activity, MPT0E014 offers a uniquely characterized profile. Its demonstrated ability to improve fractional shortening by 45% (48% vs. 33%, p=0.006) while directly suppressing cardiac fibroblast migration and proliferation at 1 μM makes it suitable for isoproterenol-induced dilated cardiomyopathy and pressure-overload fibrosis models [2].

Diabetic Cardiomyopathy and Metabolic-Inflammatory Axis Investigation

MPT0E014 is indicated for diabetic cardiomyopathy studies targeting the PPAR-inflammatory signaling axis. Its coordinated normalization of cardiac PPAR-α, PPAR-δ, and PPAR-γ expression alongside suppression of TNF-α and IL-6 in streptozotocin-induced diabetic rats provides a multi-target pharmacodynamic profile suitable for investigating epigenetic-metabolic crosstalk in diabetes-associated cardiac complications [3].

HDAC Isoform Selectivity Profiling and Chemical Biology Tool Compound Applications

With its potent HDAC6 inhibition (IC₅₀ = 1 nM) and balanced class I activity (HDAC1 IC₅₀ = 12.3 nM), MPT0E014 serves as a valuable chemical probe for dissecting the relative contributions of HDAC6 versus class I HDACs in tubulin acetylation, protein trafficking, and cardiac hypertrophy signaling pathways, particularly when used alongside class I-selective comparators such as MS-275 [4].

Quote Request

Request a Quote for MPT0E014

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.